Furan-2-carboxamide versus Propanamide Moiety: Structural Determinants of Kinase Hinge Binding
The target compound incorporates a furan-2-carboxamide group, providing an aromatic heterocycle capable of π-stacking and hydrogen bonding. The propanamide analog (CAS 1797917-21-5) replaces this with an aliphatic propanamide chain, reducing molecular weight from 410.23 to 372.22 (Δ = −38.01) and eliminating the aromatic ring essential for kinase hinge recognition. Class-level evidence confirms that 3-furoquinoxaline carboxamides deliver potent VEGFR-2-mediated cytotoxicity: compounds 6c, 7a, and 7d–f exhibit IC50 values of 4.28–9.31 µM against HCT-116 and 3.57–7.57 µM against MCF-7 cells, with selectivity indices of 8.69–23.19 versus normal WI38 fibroblasts [1]. The propanamide analog has no reported bioactivity, consistent with loss of the furan pharmacophore.
| Evidence Dimension | Molecular weight and aromatic ring count |
|---|---|
| Target Compound Data | MW 410.23, 4 rings (including furan) |
| Comparator Or Baseline | Propanamide analog (CAS 1797917-21-5): MW 372.22, 3 rings (no furan) |
| Quantified Difference | ΔMW = −38.01; loss of 1 aromatic heterocycle |
| Conditions | Structural comparison; class-level VEGFR-2 cytotoxicity data from MTT assay in HCT-116 and MCF-7 cells |
Why This Matters
The furan ring is a critical pharmacophore for VEGFR-2 hinge-binding interactions; its replacement with an aliphatic chain abrogates kinase inhibitory potential, making the furan-containing target compound the sole valid choice for kinase-targeted screening.
- [1] Ismail, M. M. F., Shawer, T. Z., & Ibrahim, R. S. (2023). Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. Bioorganic Chemistry, 139, 106735. View Source
